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molecular formula C9H12N2O3 B1287547 2-Amino-4,6-dimethoxybenzamide CAS No. 63920-73-0

2-Amino-4,6-dimethoxybenzamide

Cat. No. B1287547
M. Wt: 196.2 g/mol
InChI Key: LSDUYZHWQMMNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346743B2

Procedure details

2-amino-4,6-dimethoxybenzonitrile (10.0 g, 0.056 mol, 1 eq.) was charged to a 1-L glass vessel under N2 atmosphere and agitation was started. Methanesulfonic acid (120 mL, 1.848 mol, 33 eq.) was charged to the vessel and the reaction was heated at 100-115° C. for 1-2 hours. Upon verification of reaction completion by HPLC, the batch was cooled to 20-30° C. Upon cooling, dichloromethane (67 mL) and cool water (164 mL) (5-10° C.) were added to keep the temperature in the range of 10-30° C. 50% caustic (94 mL) was charged to the vessel using an addition funnel while maintaining 0-30° C. Fine pH adjustment to 6.5 to 7.3 was completed using either 32% HCl or 50% caustic. Upon equilibration, the first organic phase cut was performed. The aqueous layer was extracted two additional times with DCM (74 mL and 57 mL respectively). Dichloromethane (54 mL) was added to the combined organic layers and the organic layer was washed with water (143 mL) to remove methanesulfonate salts. Dichloromethane (16 mL) was added to the combined organic layers and the organic layer was washed once more with water (143 mL) to remove methanesulfonate salts. The batch was distilled using (5-10 inches Hg) vacuum to a pot volume of 4.5 volumes DCM (45 mL). The contents of the vessel were stirred for 1 hour at 38° C. The vessel was cooled to 23-28° C. over 1 hour with slow agitation. When clouding was observed, the vessel was slowly charged with 14.4 volumes MtBE (144 mL) and the batch was agitated for 30 min at 25° C. (ratio of DCM/MtBE is 1:3.2; total volumes of solvent is 18.9). The batch was slowly cooled to between −5° C. and 5° C. over at least 3 hours. The batch was held for at least 1 hour between −5° C. and 0° C. Precipitation was verified through collection of at least two samples from the liquor to determine the amount of 2-amino-4,6-dimethoxybenzamide remaining in solution. The batch was isolated by filtration and the wet cake washed with a cold (0° C.) mixture of 1:4 DCM/MtBE (51 mL). The 2-amino-4,6-dimethoxybenzamide wet cake was dried in a vacuum oven (40-45° C., 25 inches Hg) to give 2-amino-4,6-dimethoxybenzamide (8.33 g, 0.0425 mol, 75.7% yield; 53% yield over 5 steps from 3,5-dimethoxyaniline). Use of an alternate solvent to dichloromethane has been studied and performs in a similar fashion to dichloromethane. Examples of alternate solvents include, but are not limited to esters like isopropyl acetate and ethyl acetate, and ethers like 2-methyltetrahydrofuran. In addition, alternate precipitation systems with or without anti-solvent have also been examined. The precipitation system may include, but is not limited to esters like isopropyl acetate, ethers like 2-methyltetrahydrofuran, and alcohols like isopropyl alcohol. The yield range from these modifications in the experimental procedure is 72-79%. In addition, purity of the desired compound is consistently over 99%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Name
Quantity
164 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH3:13])[C:3]=1[C:4]#[N:5].CS(O)(=O)=[O:16].ClCCl.Cl>O>[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH3:13])[C:3]=1[C:4]([NH2:5])=[O:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC(=C1)OC)OC
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
67 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
164 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
107.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The contents of the vessel were stirred for 1 hour at 38° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon verification of reaction completion by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
the batch was cooled to 20-30° C
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
in the range of 10-30° C
ADDITION
Type
ADDITION
Details
50% caustic (94 mL) was charged to the vessel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining 0-30° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two additional times with DCM (74 mL and 57 mL respectively)
ADDITION
Type
ADDITION
Details
Dichloromethane (54 mL) was added to the combined organic layers
WASH
Type
WASH
Details
the organic layer was washed with water (143 mL)
CUSTOM
Type
CUSTOM
Details
to remove methanesulfonate salts
ADDITION
Type
ADDITION
Details
Dichloromethane (16 mL) was added to the combined organic layers
WASH
Type
WASH
Details
the organic layer was washed once more with water (143 mL)
CUSTOM
Type
CUSTOM
Details
to remove methanesulfonate salts
DISTILLATION
Type
DISTILLATION
Details
The batch was distilled
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled to 23-28° C. over 1 hour with slow agitation
Duration
1 h
ADDITION
Type
ADDITION
Details
the vessel was slowly charged with 14.4 volumes MtBE (144 mL)
STIRRING
Type
STIRRING
Details
the batch was agitated for 30 min at 25° C. (ratio of DCM/MtBE is 1:3.2; total volumes of solvent is 18.9)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The batch was slowly cooled to between −5° C. and 5° C. over at least 3 hours
WAIT
Type
WAIT
Details
The batch was held for at least 1 hour between −5° C. and 0° C
CUSTOM
Type
CUSTOM
Details
Precipitation
CUSTOM
Type
CUSTOM
Details
was verified through collection of at least two samples from the liquor
CUSTOM
Type
CUSTOM
Details
The batch was isolated by filtration
WASH
Type
WASH
Details
the wet cake washed with a cold (0° C.) mixture of 1:4 DCM/MtBE (51 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The 2-amino-4,6-dimethoxybenzamide wet cake was dried in a vacuum oven (40-45° C., 25 inches Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0425 mol
AMOUNT: MASS 8.33 g
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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